molecular formula C20H14N2OS2 B11977975 3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one

3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one

Cat. No.: B11977975
M. Wt: 362.5 g/mol
InChI Key: YCBXJWKYEKUHJM-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment of Phenyl and Thienyl Groups: The phenyl and thienyl groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety through aldol condensation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency, controlling reaction conditions such as temperature and pressure, and purifying the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propenone moiety, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thienyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to modify their properties, such as conductivity or thermal stability.

Biology

    Drug Development: Due to its heterocyclic structure, the compound can be explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory or anticancer agents.

Medicine

    Diagnostic Agents: The compound can be labeled with radioactive isotopes for use in imaging techniques like PET scans.

Industry

    Dyes and Pigments: The compound’s conjugated system can be exploited to develop new dyes and pigments with specific color properties.

Mechanism of Action

The mechanism of action of 3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The phenyl and thienyl groups can enhance its binding affinity to these molecular targets, while the pyrazole ring can participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Phenyl-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one: Lacks the additional thienyl group.

    3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-propen-1-one: Lacks the second thienyl group in the propenone moiety.

Uniqueness

The presence of both phenyl and thienyl groups in 3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one makes it unique compared to similar compounds

Properties

Molecular Formula

C20H14N2OS2

Molecular Weight

362.5 g/mol

IUPAC Name

(E)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C20H14N2OS2/c23-17(18-8-4-12-24-18)11-10-15-14-22(16-6-2-1-3-7-16)21-20(15)19-9-5-13-25-19/h1-14H/b11-10+

InChI Key

YCBXJWKYEKUHJM-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C/C(=O)C4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=CC(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.